Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate
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Overview
Description
Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and two ester groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate typically involves the bromination of diethyl 4-oxocyclohexane-1,2-dicarboxylate. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: More oxidized forms of the compound, such as carboxylic acids.
Scientific Research Applications
Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate exerts its effects depends on its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxocyclohexane-1,2-dicarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Diethyl 4-bromo-5-hydroxycyclohexane-1,2-dicarboxylate:
Uniqueness
Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
61692-26-0 |
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Molecular Formula |
C12H17BrO5 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H17BrO5/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
MGUFDUSFPWBLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)CC1C(=O)OCC)Br |
Origin of Product |
United States |
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